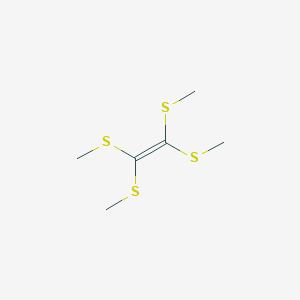

Tetrakis(methylthio)ethylene

Beschreibung

Tetrakis(dimethylamino)ethylene (TDAE), with the molecular formula C₁₀H₂₄N₄ and molecular weight 200.32 g/mol, is a highly electron-rich compound characterized by four dimethylamino (-N(CH₃)₂) groups attached to an ethylene backbone . Its IUPAC name is N,N',N'',N'''-tetramethylethylenediylidenetetraamine, and it is registered under CAS number 996-70-3 . TDAE is widely recognized as a potent organic reductant and electron donor, enabling diverse applications in synthetic chemistry, catalysis, and materials science.

Eigenschaften

CAS-Nummer |

13046-50-9 |

|---|---|

Molekularformel |

C6H12S4 |

Molekulargewicht |

212.4 g/mol |

IUPAC-Name |

1,1,2,2-tetrakis(methylsulfanyl)ethene |

InChI |

InChI=1S/C6H12S4/c1-7-5(8-2)6(9-3)10-4/h1-4H3 |

InChI-Schlüssel |

JIKDHPIAQDSBEN-UHFFFAOYSA-N |

SMILES |

CSC(=C(SC)SC)SC |

Kanonische SMILES |

CSC(=C(SC)SC)SC |

Andere CAS-Nummern |

13046-50-9 |

Synonyme |

Tetrakis(methylthio)ethylene |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares TDAE with other tetrakis-substituted ethylene derivatives, emphasizing substituent effects on reactivity, stability, and applications:

Substituent Effects on Reactivity

- Electron-Donating Groups (TDAE): The dimethylamino groups in TDAE enhance electron density, enabling single-electron transfer (SET) reactions. For example, TDAE reduces bromodifluoromethyl heterocycles to synthesize gem-difluorinated compounds via radical intermediates .

- Electron-Withdrawing Groups (C₆F₅) : The pentafluorophenyl groups in tetrakis(pentafluorophenyl)borate stabilize negative charge density, making it an effective counterion in cationic metal catalysts for ethylene polymerization .

- π-Conjugated Systems (Thienyl) : Thienyl substituents enable reversible photochromism in tetrakis(2-thienyl)ethylene derivatives, where UV light induces cyclization to a closed-ring isomer with altered absorption spectra .

Stability and Compatibility

- Thermal Stability : TDAE decomposes above 100°C, limiting its use in high-temperature reactions . In contrast, tetrakis(pentafluorophenyl)borate and silane-based derivatives exhibit stability up to 300°C .

- Compatibility with Metals : TDAE reacts aggressively with oxidizing metals (e.g., Cr, Ni) in redox systems but is compatible with glass and ceramics .

TDAE in Redox Catalysis

TDAE serves as a terminal reductant in the Ni/Cr/TDAE system for alkenylation of aldehydes, achieving yields >80% under mild conditions (25°C, 12 h) . Its role is to regenerate active Ni(0) species via electron transfer, bypassing stoichiometric metal reductants like Zn or Mn.

Conductivity in Tetrakis(alkylthio) Derivatives

Tetrakis(methylthio)benzene analogs exhibit conductivity (~10⁻³ S/cm) due to intermolecular S···S interactions and π-stacking, as confirmed by X-ray crystallography . This contrasts with TDAE-doped polymers, where conductivity arises from charge-transfer complexes rather than intrinsic molecular stacking .

Photochromic Behavior

Tetrakis(2-thienyl)ethylene derivatives undergo reversible cyclization under UV light (λ = 313 nm), with fatigue resistance over 10⁴ cycles. Their quantum yield for ring closure (Φₜₕ = 0.45) surpasses that of dithienylethenes (Φₜₕ = 0.30) .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Reactants :

-

1,1,2,2-Tetrachloroethylene ()

-

Sodium methylthiolate ()

-

-

Solvent System :

Anhydrous ethanol or tetrahydrofuran (THF) is used to dissolve the sodium methylthiolate, ensuring a homogeneous reaction medium. -

Procedure :

The tetrachloroethylene is added dropwise to a stirred suspension of sodium methylthiolate under inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic, requiring temperature control at 60–70°C for 12–24 hours. -

Key Reaction :

Purification and Yield

Post-reaction, the mixture is filtered to remove sodium chloride, and the solvent is evaporated under reduced pressure. The crude product is purified via vacuum distillation, yielding this compound as a pale yellow liquid with a reported efficiency of 68–72% .

Alternative Synthetic Routes

Oxidative Coupling of Methylthiol Radicals

A less conventional method involves the radical-mediated coupling of bis(methylthio)acetylene () under oxidative conditions. This pathway, though less efficient, highlights the compound’s stability under radical environments:

Metal-Catalyzed Thiolation

Recent explorations into transition metal catalysis have utilized palladium complexes to facilitate C–S bond formation. For example:

-

Catalyst :

Pd(PPh) in dimethylformamide (DMF). -

Substrates :

Ethylene tetrabromide () and methyl mercaptan (). -

Outcome :

Moderate yields (55–60%) are achieved, with challenges in catalyst recovery and halogen byproduct management.

Comparative Analysis of Methods

Mechanistic Insights and Challenges

Steric and Electronic Effects

The tetrahedral geometry of the ethylene core introduces steric hindrance, complicating nucleophilic substitution. Methylthiolate ions () must overcome repulsion between adjacent sulfur atoms, necessitating elevated temperatures.

Q & A

Q. What are the recommended synthesis routes for Tetrakis(methylthio)ethylene, and how can its purity be validated?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, where methylthio groups replace halides or other leaving groups on an ethylene backbone. For purity validation, use techniques such as:

- High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .

- Elemental Analysis to verify stoichiometric ratios of sulfur and carbon.

For derivatives, UV-Vis and fluorescence spectroscopy are effective for monitoring aggregation-induced emission (AIE) properties, as demonstrated in analogous tetraphenylethylene compounds .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* transitions and conjugation effects. For example, tetraphenylethylene derivatives show redshifted absorption upon aggregation .

- Fluorescence Spectroscopy : Evaluates emission behavior under varying solvent polarities or aggregation states, crucial for studying AIE phenomena .

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during decomposition or redox reactions, applicable to sulfur-rich compounds .

Advanced Research Questions

Q. How can thermal decomposition kinetics of this compound be experimentally determined, and what mechanistic insights can be derived?

- Methodological Answer :

- Use a static system to monitor gas-phase decomposition at controlled temperatures (e.g., 250–350°C) and pressures (6–45 mmHg), as done for Tetrakis(dimethylamino)ethylene (TMAE) .

- Analyze time-resolved product formation (e.g., methane, hydrogen sulfide) via gas chromatography-mass spectrometry (GC-MS).

- Calculate Arrhenius parameters (activation energy, pre-exponential factor) to infer reaction order and mechanism. For TMAE, a first-order radical-mediated pathway was proposed, suggesting similar behavior for methylthio analogs .

Q. How should researchers resolve contradictions in toxicity or environmental impact data for this compound?

- Methodological Answer :

- Adopt a weight-of-evidence framework as outlined by the National Research Council:

Problem Formulation : Define scope (e.g., ecotoxicity vs. human health) and prioritize studies based on relevance .

Data Selection Criteria : Exclude studies with poor experimental controls or non-standardized endpoints.

Mode-of-Action Analysis : Differentiate between direct chemical effects and secondary mechanisms (e.g., oxidative stress from sulfur byproducts) .

- Use computational tools like QSAR models to predict toxicity profiles when experimental data conflict.

Q. What strategies enhance the thermoelectric performance of this compound-based hybrid materials?

- Methodological Answer :

- Doping with Conductive Polymers : Incorporate poly(3,4-ethylenedioxythiophene) (PEDOT) to improve charge transport, as demonstrated for TDAE hybrids .

- Proton-Coupled Electron Transfer (PCET) : Optimize proton doping levels to balance electrical conductivity and thermal stability .

- Morphology Control : Use solvent annealing or templating to align molecular structures, enhancing phonon scattering and reducing thermal conductivity.

Methodological Considerations for Experimental Design

Q. How can researchers design experiments to study the redox behavior of this compound in synthetic applications?

- Methodological Answer :

- Electrochemical Analysis : Perform cyclic voltammetry (CV) to identify reduction potentials and stability of intermediates.

- Comparative Studies : Benchmark against TDAE, a known two-electron reductant, to evaluate methylthio derivatives’ efficacy in dehalogenation or trifluoromethylation reactions .

- In Situ Spectroscopy : Use FTIR or Raman to monitor real-time structural changes during redox events.

Data Analysis and Uncertainty Management

Q. What statistical approaches are recommended for analyzing variability in this compound’s reaction yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield .

- Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., ±10% in pre-exponential factors for TMAE decomposition) using Monte Carlo simulations .

- Sensitivity Analysis : Rank factors (e.g., solvent polarity, reactant purity) by their impact on outcomes to prioritize optimization efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.